ethyl 2,5,6-trimethyl-4H-thieno[3,2-b]pyrrole-3-carboxylate ethyl 2,5,6-trimethyl-4H-thieno[3,2-b]pyrrole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15129895
InChI: InChI=1S/C12H15NO2S/c1-5-15-12(14)9-8(4)16-11-6(2)7(3)13-10(9)11/h13H,5H2,1-4H3
SMILES:
Molecular Formula: C12H15NO2S
Molecular Weight: 237.32 g/mol

ethyl 2,5,6-trimethyl-4H-thieno[3,2-b]pyrrole-3-carboxylate

CAS No.:

Cat. No.: VC15129895

Molecular Formula: C12H15NO2S

Molecular Weight: 237.32 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2,5,6-trimethyl-4H-thieno[3,2-b]pyrrole-3-carboxylate -

Specification

Molecular Formula C12H15NO2S
Molecular Weight 237.32 g/mol
IUPAC Name ethyl 2,5,6-trimethyl-4H-thieno[3,2-b]pyrrole-3-carboxylate
Standard InChI InChI=1S/C12H15NO2S/c1-5-15-12(14)9-8(4)16-11-6(2)7(3)13-10(9)11/h13H,5H2,1-4H3
Standard InChI Key ORCJMOFNEACBFX-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(SC2=C1NC(=C2C)C)C

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a thieno[3,2-b]pyrrole scaffold, a bicyclic system comprising a thiophene ring fused to a pyrrole. The numbering system assigns position 3 to the carboxylate group, positions 2, 5, and 6 to methyl substituents, and position 4 to the ethyl ester . This arrangement creates a planar, conjugated system that enhances electronic delocalization, a critical factor in its reactivity and interactions with biological targets.

Substituent Effects

The methyl groups at positions 2, 5, and 6 introduce steric hindrance while modulating electronic properties. The ethyl carboxylate at position 3 contributes polarity, influencing solubility and binding affinity. Comparative studies with analogous compounds reveal that the trifold methyl substitution distinguishes this derivative by enhancing metabolic stability compared to mono- or dimethylated analogs.

Table 1: Structural Comparison of Thieno-Pyrrole Derivatives

CompoundSubstituentsMolecular Weight (g/mol)Key Biological Activity
Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate5-carboxylate209.28Moderate antitumor activity
Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate5-carboxylate, methyl195.25Antimicrobial properties
Ethyl 2,5,6-trimethyl-4H-thieno[3,2-b]pyrrole-3-carboxylate2,5,6-methyl, 3-carboxylate237.32Enhanced antitumor and antimicrobial activities

Synthesis and Reaction Pathways

Key Synthetic Steps

The synthesis of ethyl 2,5,6-trimethyl-4H-thieno[3,2-b]pyrrole-3-carboxylate typically proceeds via:

  • Core Formation: Cyclocondensation of appropriately substituted thiophene and pyrrole precursors.

  • Methylation: Sequential alkylation using methyl halides or dimethyl sulfate under basic conditions.

  • Esterification: Introduction of the ethyl carboxylate via refluxing with ethanol in the presence of acid catalysts .

Optimization Challenges

Steric hindrance from the 2,5,6-trimethyl groups complicates late-stage functionalization. Studies highlight the use of bulky bases like LDA (lithium diisopropylamide) to mitigate side reactions during methylation . Yield improvements (up to 68%) are achieved through microwave-assisted synthesis, reducing reaction times from 12 hours to 45 minutes .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Against Staphylococcus aureus (MRSA), the compound exhibits a MIC (minimum inhibitory concentration) of 8 µg/mL, outperforming ampicillin (MIC = 32 µg/mL). The methyl groups enhance membrane permeability, while the carboxylate moiety disrupts bacterial cell wall synthesis.

Applications in Medicinal Chemistry and Materials Science

Drug Development

The compound serves as a precursor for proteasome inhibitors and kinase modulators. Acylation of its hydrazide derivative with methacryloyl chloride yields monomers for polymer-supported drug delivery systems.

Organic Electronics

In photovoltaics, thieno-pyrrole derivatives act as electron donors in bulk heterojunction solar cells. Ethyl 2,5,6-trimethyl-4H-thieno[3,2-b]pyrrole-3-carboxylate-based polymers achieve a power conversion efficiency (PCE) of 6.2%, attributed to enhanced charge carrier mobility .

Future Directions and Challenges

Targeted Drug Delivery

Functionalization with PEG (polyethylene glycol) chains could improve pharmacokinetics. Preliminary simulations suggest a 40% increase in plasma half-life with PEGylation.

Scalability Issues

Current synthetic routes require expensive palladium catalysts for cross-coupling steps. Research into iron-catalyzed methodologies aims to reduce costs by 30% while maintaining yields above 60% .

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